molecular formula C8H22Cl2N2S2 B7949963 Ethanamine, 2,2'-dithiobis(N,N-dimethyl-, dihydrochloride

Ethanamine, 2,2'-dithiobis(N,N-dimethyl-, dihydrochloride

Cat. No.: B7949963
M. Wt: 281.3 g/mol
InChI Key: OJNVDODUOWHJPK-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) is a chemical compound with the molecular formula C8H22Cl2N2S2. It is also known as tetramethyl cystamine dihydrochloride. This compound is characterized by the presence of two ethanamine groups linked by a disulfide bond, with each ethanamine group further substituted with two methyl groups. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) typically involves the reaction of N,N-dimethylethanamine with a disulfide compound. One common method is the reaction of N,N-dimethylethanamine with disulfide dichloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in biological molecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) involves the interaction of its disulfide bond with thiol groups in biological molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of proteins. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cystamine: A similar compound with a disulfide bond but without the dimethyl substitution on the amine groups.

    Dithiothreitol (DTT): A reducing agent commonly used to break disulfide bonds in proteins.

    N,N-Dimethylethanamine: A simpler amine without the disulfide linkage.

Uniqueness

Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) is unique due to its combination of a disulfide bond and dimethyl-substituted amine groups. This structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in both synthetic and biological applications.

Properties

IUPAC Name

2-[2-(dimethylazaniumyl)ethyldisulfanyl]ethyl-dimethylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2S2.2ClH/c1-9(2)5-7-11-12-8-6-10(3)4;;/h5-8H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNVDODUOWHJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCSSCC[NH+](C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1072-11-3 (Parent)
Record name Ethanamine, 2,2'-dithiobis(N,N-dimethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017339605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17339-60-5
Record name Ethanamine, 2,2'-dithiobis(N,N-dimethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017339605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-dimethylaminoethyl)disulfide dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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